molecular formula C18H19N5O2 B2979351 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide CAS No. 1005292-38-5

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide

Cat. No.: B2979351
CAS No.: 1005292-38-5
M. Wt: 337.383
InChI Key: JRLRSPGGBNDDHK-UHFFFAOYSA-N
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Description

Etazene (IUPAC name: 2-[(4-Ethoxyphenyl)methyl]-N,N-diethyl-1H-benzimidazole-1-ethanamine, also known as etodesnitazene, desnitroetonitazene) is a benzimidazole-derived synthetic opioid with a chemical structure and pharmacological similarities to drugs under Schedule I . It’s a synthetic opioid that has recently been introduced on the illegal drug market .

Scientific Research Applications

  • Metabolism of Chloroacetamide Herbicides in Human and Rat Liver Microsomes : This study investigated the metabolic pathways of chloroacetamide herbicides, focusing on their carcinogenic properties in rats and the complex metabolic activation pathways that lead to DNA-reactive dialkylbenzoquinone imine. The research findings could inform studies on related acetamide derivatives, including their metabolic processing and potential toxicological implications (Coleman et al., 2000).

  • Synthesis and Pharmacological Evaluation of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl Sulfide (BPTES) Analogs : This research explored the design and synthesis of BPTES analogs as glutaminase inhibitors, highlighting the process of creating more potent inhibitors with improved drug-like properties. Such studies provide a foundation for the synthesis and evaluation of novel acetamide derivatives for therapeutic applications (Shukla et al., 2012).

  • Anticonvulsant Activity of Omega-(1H-1-imidazolyl)-N-phenylalkanoic Acid Amide Derivatives : The research focused on the synthesis and evaluation of anticonvulsant properties of specific amide derivatives, contributing to the understanding of how structural modifications in amide compounds can influence their pharmacological activity (Aktürk et al., 2002).

  • Computational and Pharmacological Evaluation of Heterocyclic 1,3,4-Oxadiazole and Pyrazoles : This study involved the computational and pharmacological assessment of novel derivatives for toxicity assessment, tumor inhibition, and anti-inflammatory actions. Such comprehensive evaluations are crucial for developing new therapeutic agents based on acetamide derivatives (Faheem, 2018).

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-2-25-16-10-8-15(9-11-16)23-17(20-21-22-23)13-19-18(24)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLRSPGGBNDDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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